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Compound of Interest

Compound Name: Shp2-IN-22

Cat. No.: B12382442

A Note to Our Readers: Our initial goal was to provide a direct comparative analysis of Shp2-
IN-22 and TNO155. However, a comprehensive search of publicly available scientific literature
and databases yielded no specific preclinical data for a compound designated "Shp2-IN-22."
This suggests that "Shp2-IN-22" may be an internal compound name not yet disclosed in
public forums, or a less common identifier.

To provide a valuable resource for researchers in the field of SHP2 inhibition, we have pivoted
this guide to a comparison of TNO155 with SHP099. SHP099 is a pioneering and well-
characterized allosteric SHP2 inhibitor, and its comparison with the clinical-stage compound
TNO155 offers significant insights into the evolution of SHP2-targeted therapies.

Introduction to SHP2 and Allosteric Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPNL11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal
transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key
positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway,
which is frequently hyperactivated in human cancers.[3][4] SHP2 also modulates other
signaling cascades, including the PI3K-AKT and JAK-STAT pathways, and is involved in
immune checkpoint regulation through the PD-1/PD-L1 axis.[5][6]

Both TNO155 and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the
interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP)
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domains.[3][7] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing
its activation and downstream signaling.[1][3]

Mechanism of Action

Both TNO155 and SHP099 function as allosteric inhibitors of SHP2. They lock the protein in an
inactive state, thereby preventing its catalytic activity. This mode of inhibition is distinct from
active-site inhibitors and offers greater selectivity.[7] By inhibiting SHP2, these compounds
block the dephosphorylation of its target proteins, leading to the suppression of the RAS-ERK
pathway and inhibiting the proliferation of cancer cells driven by RTK signaling.[3]

Quantitative Data Summary

The following tables summarize the available preclinical data for TNO155 and SHP099,
including their biochemical potency, cellular activity, and pharmacokinetic parameters.

Table 1: Biochemical and Cellular Potency
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IC50
IC50
Compound  Target (Biochemic  Cell Line Citation(s)
(Cellular)
al)
Multiple 0.39 uM -
TNO155 SHP2 11 nM _ [2][8]
OSCC lines 211.1 uM
ALK-mutant )
Lower than in
Neuroblasto [9]
ALK-wt
ma
MV4-11
SHP099 SHP2 71nM 0.32 pM [3][9]
(AML)
TF-1
(Erythroleuke  1.73 uM [9]
mia)
PC9 7.536 uM
[10]
(NSCLC) (24h)
PCI9GR 8.900 uM
[10]
(NSCLC) (24h)
KYSE520 ~0.25 pM (p- .
(ESCC) ERK)
MDA-MB-468  ~0.25 uM (p- ”
(Breast) ERK)
Table 2: In Vivo Efficacy in Xenograft Models
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Compound Cancer Model Dosing Outcome Citation(s)
EGFR-mutant
NSCLC (in Enhanced tumor
TNO155 o ) 10 mg/kg, BID R [1]
combination with growth inhibition
Nazartinib)
BRAF V600E
Colorectal
Cancer (in Maintained tumor
o ) 10 mg/kg, BID )
combination with stasis
Dabrafenib +
Trametinib)
ALK-mutant
Neuroblastoma 20 mg/kg, BID Delayed tumor ]
(in combination (MTD) growth
with Lorlatinib)
ALK-rearranged
) Greater tumor
NSCLC (in N o
SHP099 o ) Not specified inhibition than 2]
combination with
o monotherapy
Alectinib)
KYSES20 75 mg/kg, Q2D T/C = 18% [8]
m , = 0
(ESCC) S
HNSCC (BHY _ _
75 mg/kg, daily Antitumor effects  [11]
and HSC-4)
Multiple
] Reduced tumor
Myeloma (RPMI- 75 mg/kg, daily [12]
growth
8226)
B16F10 ) Reduced tumor
100 mg/kg, daily [13]
Melanoma growth

Table 3: Pharmacokinetic Parameters
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Clearanc
. Oral o
Compoun . e Half-life . . Citation(s
Species ) Vvd (L/kg) Bioavaila
d (mL/min/k (h) »
bility (%)
g)
TNO155 Mouse 24 3 2 78 [2]
Rat 15 7 8 100 2]
Dog 4 3 9 >100 2]
Monkey 6 4 9 60 [2]
Orally
Not Not Not _ _
SHP099 Mouse N N N bioavailabl [3]
specified specified specified

e

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following

diagrams are provided in DOT language for use with Graphviz.

SHP2 Signaling Pathway

This diagram illustrates the central role of SHP2 in mediating signals from receptor tyrosine

kinases to the RAS-MAPK pathway and its involvement in other key cellular signaling

cascades.
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Caption: SHP2 signaling cascade and points of inhibition.

General Experimental Workflow for Preclinical
Evaluation

This diagram outlines a typical workflow for the preclinical assessment of SHP2 inhibitors, from
in vitro characterization to in vivo efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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